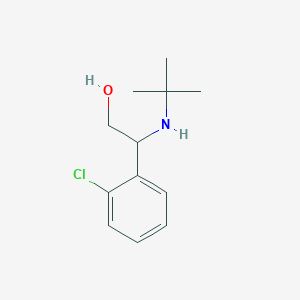

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The description of a chemical compound typically includes its IUPAC name, common names, and structural formula. It may also include information about the compound’s natural occurrence or synthesis .

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product .Molecular Structure Analysis

This involves determining the arrangement of atoms in the molecule. Techniques used can include X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions under which the reaction occurs .Physical And Chemical Properties Analysis

This includes the compound’s melting point, boiling point, solubility, and reactivity .科学的研究の応用

Biocatalysis and Chiral Intermediate Synthesis

(S)-1-(2-chlorophenyl)ethanol, closely related to the chemical structure , is identified as a key intermediate in the synthesis of L-cloprenaline, a medication used for relieving asthma symptoms. Research demonstrates the effectiveness of the biocatalyst Alternaria alternata in the asymmetric reduction of 2-chloroacetophenone to (S)-1-(2-chlorophenyl)ethanol. The process achieved high conversion (100%) and yield (80%) with excellent enantiomeric excess (>99%) under optimized conditions, highlighting the potential of biocatalysis in producing chiral intermediates with high efficiency and selectivity (E. B. Kurbanoğlu et al., 2009).

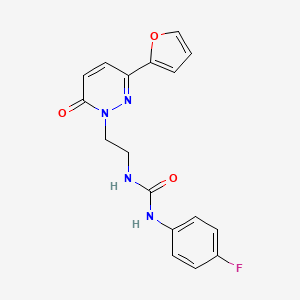

Heterogeneous Photocatalytic Degradation

A study on the photocatalytic transformation of salbutamol, which shares a structural component with (2-Chlorophenyl)-1-tert-butylamino-2-ethanol, under simulated solar irradiation using titanium dioxide as a photocatalyst, offers insights into potential environmental applications. This process involves kinetic studies, intermediate compound identification, and toxicity evaluations, suggesting a method for the efficient and environmentally friendly degradation of pharmaceutical contaminants (V. Sakkas et al., 2007).

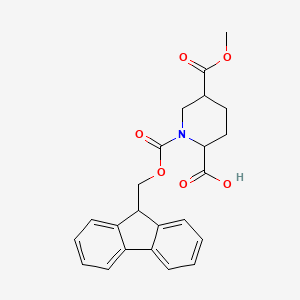

Enzymatic Process Development for Drug Intermediates

The development of a practical enzymatic process for the synthesis of (S)-2-Chloro-1-(3,4-difluorophenyl)ethanol, an important chiral intermediate for the drug Ticagrelor, demonstrates the application of biocatalysis in pharmaceutical manufacturing. This process achieved near 100% conversion and >99.9% enantiomeric excess (ee), showcasing the efficiency of enzymatic methods in producing high-purity drug intermediates (Xiang Guo et al., 2017).

Scale-up and Economic Evaluation of Bioproduction

A study on the scale-up and economic evaluation of bioproduction for (S)-1-(2-chlorophenyl)ethanol, again emphasizing its importance as a chiral intermediate, demonstrates the potential for large-scale production within economic boundaries. The study used Escherichia coli cells expressing relevant genes for biocatalysis, highlighting a significant reduction in production costs and demonstrating a scalable and efficient method for synthesizing chiral alcohols (T. Eixelsberger et al., 2013).

作用機序

Target of Action

Similar compounds such as ketamine, which is chemically (+/–) 2-(2-chlorophenyl)-2-(methyl-amino)-cyclohexanone , are known to act on NMDA receptors . These receptors play a crucial role in synaptic plasticity and memory function.

Mode of Action

Similar compounds like profenofos, an organophosphate insecticide, inhibit the acetylcholinesterase enzyme . This inhibition disrupts the breakdown of acetylcholine, a neurotransmitter, leading to an accumulation that can overstimulate the muscles and glands.

Biochemical Pathways

A related compound, 2-(2-chlorophenyl)ethylbiguanide, has been shown to affect the unfolded protein response (upr) pathway, attenuating atf4 and grp78, typical downstream targets of the upr .

Pharmacokinetics

Ketamine, a structurally similar compound, is known to have a bioavailability of 100% when administered intravenously, 93% when administered intramuscularly, and 77% when administered epidurally . These figures provide a rough estimate of the ADME properties of (2-Chlorophenyl)-1-tert-butylamino-2-ethanol.

Result of Action

A study on 2-(2-chlorophenyl)ethylbiguanide showed that it attenuated atf4 and grp78, typical downstream targets of the upr, together with c-myc protein expression . This suggests that (2-Chlorophenyl)-1-tert-butylamino-2-ethanol might have similar effects.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of (2-Chlorophenyl)-1-tert-butylamino-2-ethanol. Factors such as temperature, pH, and the presence of other chemicals can affect its stability and activity . .

Safety and Hazards

将来の方向性

特性

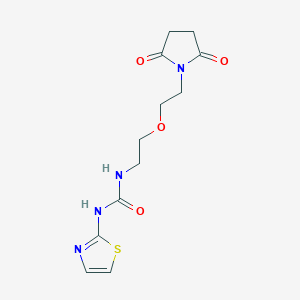

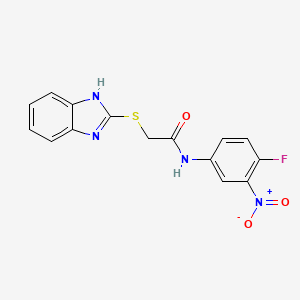

IUPAC Name |

2-(tert-butylamino)-2-(2-chlorophenyl)ethanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18ClNO/c1-12(2,3)14-11(8-15)9-6-4-5-7-10(9)13/h4-7,11,14-15H,8H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCUOCDSZJSGJJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NC(CO)C1=CC=CC=C1Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Chlorophenyl)-1-tert-butylamino-2-ethanol | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-Methoxyphenyl)methyl]-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzodiazole](/img/structure/B2815321.png)

![5-((3-((3-chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2815324.png)

![3-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2815337.png)

![ethyl 2-(8-(3,4-dimethylphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/no-structure.png)